molecular formula C9H18ClNO2 B6263223 rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis CAS No. 1807885-13-7

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis

Cat. No.: B6263223
CAS No.: 1807885-13-7
M. Wt: 207.7
InChI Key:
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Description

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis is a chemical compound with a specific stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis typically involves the following steps:

    Formation of the Aminocyclohexane Core: This can be achieved through the hydrogenation of cyclohexanone oxime to produce aminocyclohexane.

    Acetylation: The aminocyclohexane is then acetylated using acetic anhydride to form the acetate ester.

    Hydrochloride Formation: Finally, the acetate ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,3S)-3-aminocyclohexyl]methyl acetate
  • [(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, trans
  • [(1R,3S)-3-aminocyclohexyl]methyl propionate

Uniqueness

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different biological and chemical properties compared to its individual enantiomers or other similar compounds.

Properties

CAS No.

1807885-13-7

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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